6-[(4-Fluorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-[(4-Fluorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0861011
InChI:
InChI=1S/C13H13FN4OS/c1-2-3-11-15-16-13-18(11)17-12(20-13)8-19-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3
SMILES:
CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F
Molecular Formula:
C13H13FN4OS
Molecular Weight:
292.33 g/mol
6-[(4-Fluorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0861011
Molecular Formula: C13H13FN4OS
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN4OS |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 6-[(4-fluorophenoxy)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C13H13FN4OS/c1-2-3-11-15-16-13-18(11)17-12(20-13)8-19-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | LOHGBQFNURSVFK-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F |
| Canonical SMILES | CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator